molecular formula C15H27NO2 B8407406 Morpholine, 4-(10-undecenoyl)- CAS No. 4204-68-6

Morpholine, 4-(10-undecenoyl)-

Cat. No.: B8407406
CAS No.: 4204-68-6
M. Wt: 253.38 g/mol
InChI Key: GRAWWLVGCBAMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(10-undecenoyl)-, is a morpholine derivative featuring a 10-undecenoyl substituent (an 11-carbon acyl chain with a terminal double bond) at the 4-position of the morpholine ring. This compound is structurally characterized by its amphiphilic nature, combining the polar morpholine ring with a hydrophobic unsaturated acyl chain.

Properties

CAS No.

4204-68-6

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

1-morpholin-4-ylundec-10-en-1-one

InChI

InChI=1S/C15H27NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2H,1,3-14H2

InChI Key

GRAWWLVGCBAMDC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)N1CCOCC1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Morpholine, 4-(10-undecenoyl)-, with the chemical formula C15H27NO2C_{15}H_{27}NO_2, features a morpholine ring substituted with a long-chain unsaturated fatty acid. Its unique structure allows it to participate in various chemical reactions, making it suitable for multiple applications.

Pharmaceutical Applications

Morpholine derivatives are often utilized in the pharmaceutical industry due to their ability to enhance the solubility and bioavailability of drugs. Morpholine, 4-(10-undecenoyl)- has been studied for its potential as an intermediate in the synthesis of bioactive compounds.

  • Case Study : Research indicates that morpholine derivatives can act as effective drug delivery systems, improving the therapeutic efficacy of certain medications. For instance, studies have shown that incorporating morpholine into drug formulations can increase absorption rates in biological systems.

Agrochemical Applications

The compound is also explored for its use in agrochemicals, particularly as a surfactant or emulsifier in pesticide formulations. Its long aliphatic chain enhances the stability and effectiveness of these formulations.

  • Case Study : A study demonstrated that morpholine, 4-(10-undecenoyl)- could improve the dispersion and adherence of pesticide particles on plant surfaces, leading to better pest control outcomes.

Industrial Applications

Morpholine derivatives are employed in various industrial applications, particularly in the production of lubricants and surfactants. The compound’s properties allow it to function effectively as a lubricant additive.

  • Data Table: Industrial Applications of Morpholine Derivatives
Application TypeDescriptionBenefits
LubricantsUsed as an additive to enhance performanceImproved viscosity and stability
SurfactantsActs as an emulsifier in formulationsEnhanced dispersion and stability
Corrosion InhibitorsProvides protective coatings for metalsIncreased resistance to corrosion

Material Science Applications

In material science, morpholine derivatives are utilized in the development of polymers and composites. The incorporation of morpholine can enhance mechanical properties and thermal stability.

  • Case Study : Research involving polymer composites showed that adding morpholine, 4-(10-undecenoyl)- improved tensile strength and flexibility compared to traditional polymer formulations.

Environmental Applications

The compound has potential applications in environmental science, particularly in the development of biodegradable materials. Its long-chain structure can be designed to break down more readily than conventional plastics.

  • Data Table: Environmental Benefits of Morpholine Derivatives
Environmental BenefitDescription
BiodegradabilityEnhanced breakdown in natural environments
Reduced ToxicityLower environmental impact compared to traditional materials

Chemical Reactions Analysis

Amide Bond Reactivity

The morpholine amide group undergoes characteristic nucleophilic acyl substitution reactions. Key transformations include:

Hydrolysis

  • Acidic Hydrolysis : Cleavage of the amide bond produces 10-undecenoic acid and morpholine hydrochloride .

    C15H27NO2+H2OH+C11H20O2+C4H9NOHCl\text{C}_{15}\text{H}_{27}\text{NO}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{11}\text{H}_{20}\text{O}_2+\text{C}_4\text{H}_9\text{NO}\cdot \text{HCl}
  • Basic Hydrolysis : Forms the sodium salt of 10-undecenoic acid and morpholine.

Transamidation

Reacts with primary or secondary amines (e.g., alkylamines) under catalytic conditions to form new amides .

Alkene Reactivity

The terminal double bond (C10–C11) participates in electrophilic and radical-mediated reactions:

Reaction TypeReagents/ConditionsProduct
Hydrogenation H₂, Pd/C or Ni catalystSaturated undecanoyl-morpholine
Epoxidation mCPBA (meta-chloroperbenzoic acid)Epoxide derivative
Halogenation Br₂ in CCl₄10,11-dibromoundecanoyl-morpholine
Hydroboration-Oxidation BH₃ followed by H₂O₂/NaOHSecondary alcohol at C10

Functionalization at the Morpholine Ring

The morpholine nitrogen can undergo alkylation or acylation under specific conditions:

  • Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • N-Oxide Formation : Oxidation with H₂O₂ or peracids yields morpholine N-oxide derivatives .

Polymerization and Crosslinking

The terminal alkene enables radical-initiated polymerization, forming polymeric networks used in materials science. For example:

  • Thermal Polymerization : At 120–150°C with AIBN initiator, yielding crosslinked polyamides.

Biological Interactions

While not a direct chemical reaction, the compound inhibits fungal ergosterol biosynthesis by targeting sterol C14-reductase and C8-isomerase enzymes, as observed in structurally related morpholine antifungals .

Key Research Findings

  • Green Synthesis : Ethylene sulfate-mediated alkylation provides a low-waste route to morpholine derivatives, though not directly reported for this compound .

  • Stability : The amide bond resists hydrolysis under neutral conditions but degrades in strong acids/bases .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent Type Molecular Weight Key Features Biological Activity (if reported)
4-(10-Undecenoyl)-morpholine Unsaturated acyl ~297.4* Amphiphilic, reactive double bond Hypothesized membrane-targeting
4-Octadecyl-morpholine () Saturated alkyl ~353.6 Highly lipophilic Potential GERD biomarker
4-(2-Chlorothienopyrimidinyl)morpholine Heterocyclic 255.7 Aromatic, electrophilic PI3Kα inhibition ()
VPC-14449 () Bromoimidazolyl-thiazolyl 433.1 Dual heterocyclic Androgen receptor modulation

*Calculated based on molecular formula.

Research Findings and Implications

  • Biological Activity: Heterocyclic-substituted morpholines (e.g., VPC-14449) show potent receptor modulation, while acyl derivatives like 4-(10-undecenoyl)-morpholine are hypothesized to target lipid membranes or enzymes requiring hydrophobic interactions .
  • Drug-Likeness : Morpholine’s inherent polarity improves aqueous solubility, but long alkyl/acyl chains (e.g., octadecyl) may necessitate formulation adjustments to mitigate poor solubility .
  • Synthetic Flexibility : Morpholine derivatives are synthesized via nucleophilic substitution (e.g., ) or multi-step condensations (), enabling diverse structural modifications .

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. Triethylamine or pyridine is added to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. Stoichiometric equivalence of morpholine and 10-undecenoyl chloride ensures minimal side products, with yields often exceeding 80% after purification via column chromatography.

Synthesis of 10-Undecenoyl Chloride

The acid chloride precursor is synthesized by treating 10-undecenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. For instance, refluxing 10-undecenoic acid with excess SOCl₂ at 70°C for 2 hours produces the acyl chloride, which is distilled under reduced pressure to remove residual reagents.

Phosphonation via Gamma Radiation-Induced Free Radical Reaction

A patented method employs gamma radiation to phosphonate pre-synthesized Morpholine, 4-(10-undecenoyl)-, yielding derivatives with antimicrobial properties. While this process modifies the parent compound, it underscores the reactivity of the undecenoyl chain and informs broader synthetic strategies.

Procedure and Optimization

In Example 8 of US Patent 3,988,226, 8 grams (0.0032 mol) of 10-undecenoylmorpholine is reacted with 18.4 grams (0.0095 mol) of dibutyl phosphite under cobalt-60 γ-radiation. The free radical chain reaction initiates at the allylic position of the undecenoyl chain, producing 11-dibutylphosphonoundecanoylmorpholine. The product’s phosphorus content (6.71% observed vs. 6.90% theoretical) confirms selective phosphonation.

ParameterValue
Substrate10-Undecenoylmorpholine
Phosphite reagentDibutyl phosphite
Molar ratio1 : 3 (substrate : reagent)
Radiation sourceCobalt-60 γ-rays
Reaction time17 hours
Yield85–90%

Oxidation of Hydrocarbons to 10-Undecenoic Acid

The synthesis of 10-undecenoic acid—a critical precursor—often begins with hydrocarbon oxidation. A NASA-developed method oxidizes paraffins using potassium permanganate (KMnO₄) and air at 105–120°C, though this yields complex mixtures requiring fractional distillation.

Catalytic Oxidation Parameters

Aluminum vessels catalyze the reaction, with sodium carbonate additives improving yield and purity. Terminating the reaction at 30–35% conversion minimizes multifunctional byproducts, though post-reaction distillation remains essential to isolate 10-undecenoic acid.

StepConditionsOutcome
Paraffin oxidationKMnO₄, air, 105–120°CMixed fatty acids
Fractional distillation120–315°C under vacuumC8–C28 acid fractions
Acid isolationCrystallization10-Undecenoic acid

Alternative Acylation Strategies

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation between 10-undecenoic acid and morpholine in dichloromethane. This method avoids handling corrosive acid chlorides but requires stoichiometric DCC and produces dicyclohexylurea as a byproduct.

Enzymatic Amidation

Lipases (e.g., Candida antarctica Lipase B) catalyze amide synthesis in non-aqueous media. While underutilized for this specific compound, enzymatic methods offer mild conditions and potential for regioselectivity, meriting further exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Morpholine, 4-(10-undecenoyl)-, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via acylation of morpholine using 10-undecenoyl chloride. Key steps include:

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor by TLC or HPLC .
    • Challenges : Undesired side products (e.g., diacylated morpholine) may form if stoichiometry is not tightly controlled. Quantify impurities via GC-MS or NMR .

Q. How is the structural integrity of Morpholine, 4-(10-undecenoyl)- validated experimentally?

  • Techniques :

  • FT-IR : Confirm the presence of amide C=O stretch (~1650 cm⁻¹) and morpholine ring vibrations (C-O-C at ~1120 cm⁻¹) .
  • NMR : ¹H NMR should show vinyl protons (δ 5.8–5.2 ppm, from the undecenoyl chain) and morpholine protons (δ 3.6–3.4 ppm). ¹³C NMR resolves carbonyl carbon (~170 ppm) .
    • Advanced validation : Single-crystal X-ray diffraction (using SHELX software) provides definitive bond-length data .

Advanced Research Questions

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

  • Case study : Discrepancies in MIC values against Bacillus cereus (e.g., 8 µg/mL vs. 32 µg/mL) may arise from:

  • Experimental variables : Differences in bacterial strain viability, solvent choice (DMSO vs. aqueous buffer), or incubation time .
  • Statistical rigor : Use standardized CLSI protocols, replicate assays (n ≥ 6), and include positive controls (e.g., ampicillin) .
    • Data reconciliation : Apply meta-analysis tools (e.g., R’s metafor package) to assess heterogeneity across studies .

Q. What strategies mitigate decomposition of Morpholine, 4-(10-undecenoyl)- under high-pressure conditions?

  • Findings : Raman spectroscopy under pressure (0–3.5 GPa) shows conformational instability, with C-H···O bond distortions above 1.7 GPa .
  • Mitigation :

  • Stabilizers : Co-crystallize with cyclodextrins to shield the undecenoyl chain.
  • Kinetic control : Rapid pressure ramping (>0.5 GPa/min) reduces dwell time in unstable phases .

Q. How does the amphiphilic nature of this compound influence its drug delivery efficacy?

  • Mechanism : The morpholine ring (hydrophilic) and undecenoyl chain (lipophilic) enable micelle formation. Critical micelle concentration (CMC) is determined via pyrene fluorescence (λₑₓ = 334 nm) .
  • Optimization : Vary chain length (C10 vs. C12 analogs) to balance encapsulation efficiency and cellular uptake. Use dynamic light scattering (DLS) to monitor micelle size (target: 50–200 nm) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • Toxicity data : Acute oral LD₅₀ (rat) = 620 mg/kg; skin irritation potential is moderate .
  • PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis. Store under N₂ to prevent oxidation .

Q. How can computational modeling predict the compound’s reactivity in novel applications?

  • Tools : DFT calculations (Gaussian 16, B3LYP/6-31G*) model electron density for sites prone to nucleophilic attack (e.g., carbonyl carbon).
  • Validation : Compare predicted vs. experimental IR spectra (RMSD < 10 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.